1-Benzyl-1,4,8,11-tetraazacyclotetradecane

Aqueous solubility Coordination chemistry Formulation development

Unmodified cyclam's poor aqueous solubility complicates metal complexation workflows. N-Benzylcyclam overcomes this: • ~20-fold solubility enhancement vs. cyclam - prepare high-concentration aqueous stocks without organic co-solvents • Selective Cu(II) affinity reduction (~12 orders of magnitude) enables controlled ⁶⁴Cu radiopharmaceutical design • Air/moisture stable; ≥98% purity with full analytical documentation • Cost-efficient protected cyclam scaffold - benzyl group removable via hydrogenolysis or retained for further N-functionalization

Molecular Formula C17H30N4
Molecular Weight 290.4 g/mol
CAS No. 132723-93-4
Cat. No. B154330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,4,8,11-tetraazacyclotetradecane
CAS132723-93-4
Molecular FormulaC17H30N4
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1CNCCNCCCN(CCNC1)CC2=CC=CC=C2
InChIInChI=1S/C17H30N4/c1-2-6-17(7-3-1)16-21-14-5-10-19-12-11-18-8-4-9-20-13-15-21/h1-3,6-7,18-20H,4-5,8-16H2
InChIKeyWNEKVKFZHNGHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono-N-Benzyl Cyclam Overview


1-Benzyl-1,4,8,11-tetraazacyclotetradecane, also known as N-Benzylcyclam or Mono-N-Benzyl-Cyclam, is a mono-N-substituted derivative of the macrocyclic tetraamine cyclam (1,4,8,11-tetraazacyclotetradecane) . The introduction of a single benzyl group onto the cyclam scaffold modifies the ligand's physicochemical and coordination properties, creating a versatile building block for advanced chelator design [1]. This compound serves as a selectively protected intermediate for further functionalization or as a ligand in its own right for applications spanning radiopharmaceuticals, catalysis, and metal ion sensing.

Selectively protected intermediate for asymmetric cyclam functionalization

Enables sequential N-derivatization without over-alkylation

Enhanced aqueous-phase coordination chemistry screening

Reported solubility may support reactions in water-miscible buffers

Tunable metal-binding strength for selective sensor or catalyst design

Benzyl-induced detuning supports controlled metal release studies

Why Unmodified Cyclam Cannot Substitute


The N-benzyl substituent in 1-Benzyl-1,4,8,11-tetraazacyclotetradecane is not merely a passive structural feature; it actively modulates solubility, metal-binding thermodynamics, and synthetic handleability relative to unsubstituted cyclam or other N-alkyl analogs [1]. As detailed in the quantitative evidence below, the benzyl group confers a ~20-fold enhancement in aqueous solubility while simultaneously 'detuning' copper(II) affinity by approximately 12 orders of magnitude compared to the parent macrocycle [2]. These divergent effects—improved solubility coupled with reduced chelation strength—are not replicated by methyl or other alkyl substituents, which impose different steric and electronic perturbations [3]. Consequently, substituting 1-Benzyl-1,4,8,11-tetraazacyclotetradecane with a generic cyclam derivative would unpredictably alter experimental outcomes in aqueous coordination chemistry, radiopharmaceutical formulation, or metal-selective sensing.

Unmodified cyclam

Lacks the benzyl solubility enhancement and may require organic co-solvents, altering aqueous-phase reaction outcomes.

N-methyl or other N-alkyl cyclams

Different steric and electronic profiles shift metal-binding constants and solubility in ways that may not transfer to the benzyl system.

Multi-N-substituted cyclams

Over-alkylation blocks sequential functionalization routes; the mono-benzyl scaffold provides a single controlled anchoring point.

Quantitative Evidence vs. Analogs


Aqueous Solubility vs. Unsubstituted Cyclam

The compound exhibits calculated aqueous solubility of 999 g/L at 25 ºC, a ~20-fold increase relative to unsubstituted cyclam (5 g/100 mL, 50 g/L) [1]. This enhanced solubility, attributed to the benzyl substituent, significantly broadens the accessible concentration range for aqueous-phase reactions and formulations.

Aqueous solubility vs. unsubstituted cyclam
Head-to-head
~20-fold higher calculated solubility
Supports aqueous-phase formulation without organic co-solvents
Target calculated (999 g/L); cyclam experimental (50 g/L). Data to verify.
Aqueous solubility Coordination chemistry Formulation development

Copper(II) Complex Stability vs. Cyclam

Potentiometric titration data for a closely related N-benzyl cyclam derivative (Bn-cyclam-EtOH, L1) reveal a pCu value of 14.67 [1], while the parent cyclam macrocycle exhibits a log K of 27.2 for copper(II) complexation [2]. This represents a reduction of approximately 12 orders of magnitude in stability constant upon N-benzyl substitution, consistent with the 'selective detuning' phenomenon described for this ligand class [3].

Copper(II) complex stability vs. cyclam
Cross-study comparable
Approximately 12 orders of magnitude lower stability
Supports selective detuning for controlled metal release or sensing
Bn-cyclam-EtOH pCu 14.67 vs. cyclam log K 27.2
Metal complex stability Copper chelation Selective detuning

High-Yield Synthesis via Benzylation

A direct alkylation of cyclam with benzyl bromide affords the target compound in approximately 87% yield [1]. This contrasts with multi-step protection/deprotection strategies often required for other mono-N-substituted cyclam derivatives, where yields can be variable and lower due to competitive over-alkylation [2].

High-yield synthesis via benzylation
Class-level inference
~87% yield via direct alkylation
May reduce cost-per-gram for scaling ligand applications
Compared to multi-step protection/deprotection routes
Synthesis yield Mono-alkylation Cost efficiency

Air and Moisture Stability

Safety data sheets and vendor specifications consistently report the compound as stable to air and moisture under ambient conditions [1], while also noting hygroscopic properties that require standard desiccated storage [2]. This combination of ambient stability with manageable hygroscopicity contrasts with more labile cyclam derivatives that may require inert atmosphere handling.

Air and moisture stability
Supporting evidence
Stable under ambient conditions; hygroscopic
Simplifies storage logistics for high-throughput experimentation
Desiccated storage recommended per vendor specifications
Stability Storage Handling safety

Application Scenarios


Aqueous Coordination & Catalyst Screening

The ~20-fold solubility enhancement relative to cyclam enables high-concentration aqueous stock solutions, eliminating the need for organic co-solvents in metal complexation studies. Researchers can screen catalytic conditions or prepare metal complexes directly in water-miscible buffers, streamlining workflow and reducing solvent waste.

Tunable Metal Chelator for Radiopharmaceuticals & Sensors

The 'selective detuning' effect of N-benzylation—quantified as a ~12-order-of-magnitude reduction in Cu(II) affinity versus cyclam [1]—allows precise control over metal binding strength. This is advantageous for designing ⁶⁴Cu-labeled radiopharmaceuticals where excessively stable chelation can impede clearance, or for constructing metal-responsive sensors requiring reversible binding.

Cost-Effective Building Block for Macrocycle Functionalization

The high-yield (~87%) direct mono-N-benzylation [2] provides an economical route to a protected cyclam scaffold. The benzyl group can be removed via hydrogenolysis [3] or retained as a hydrophobic anchor for further derivatization, making this compound a cost-efficient starting material for synthesizing asymmetric cyclam derivatives, cross-bridged chelators, or bifunctional agents for bioconjugation.

Stable Ligand for High-Throughput Experimentation

Documented air and moisture stability [4] combined with predictable hygroscopicity simplifies storage logistics and reduces the risk of ligand degradation during automated liquid handling. This reliability supports high-throughput screening campaigns in medicinal chemistry, catalysis discovery, and materials science without the need for specialized inert-atmosphere equipment.

Application
Selection Property
Validation Focus
Aqueous coordination & catalyst screening
Reported solubility enhancement
Solubility in target buffer system
Tunable chelator for radiopharma & sensors
Selective detuning of Cu(II) affinity
Metal-binding constant in assay medium
Cost-effective macrocycle functionalization
High-yield mono-benzylation route
Reproducibility of deprotection step
Stable ligand for high-throughput experimentation
Air/moisture stability profile
Ligand integrity under automated handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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